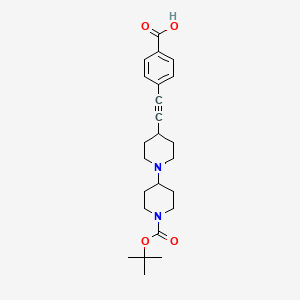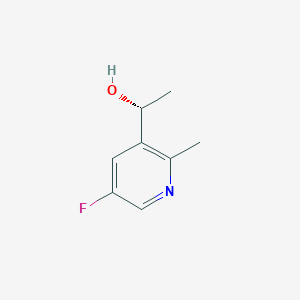
(R)-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a fluorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylpyridine.
Chiral Reduction: The key step involves the reduction of the corresponding ketone to obtain the chiral alcohol. This can be achieved using chiral catalysts or reagents such as borane complexes or asymmetric hydrogenation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine
Industry
Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(S)-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-one: The ketone derivative with different reactivity and applications.
5-fluoro-2-methylpyridine: The parent compound without the ethan-1-ol moiety.
Uniqueness
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a fluorine atom and a methyl group on the pyridine ring
属性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
(1R)-1-(5-fluoro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1 |
InChI 键 |
BFVFYOVKXDHGPQ-ZCFIWIBFSA-N |
手性 SMILES |
CC1=C(C=C(C=N1)F)[C@@H](C)O |
规范 SMILES |
CC1=C(C=C(C=N1)F)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


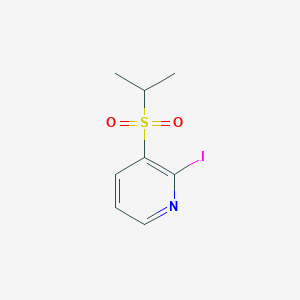

![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)

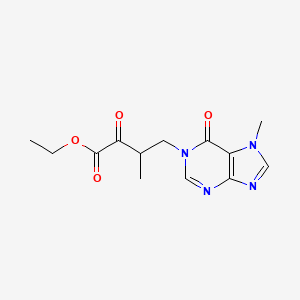
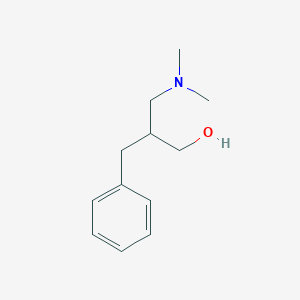
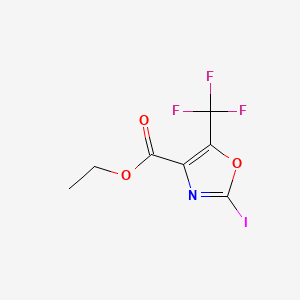
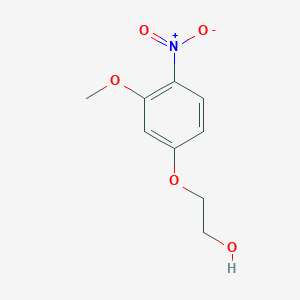

![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
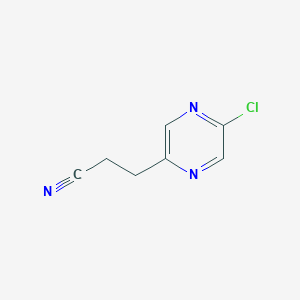
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
